![molecular formula C8H22N4 B14663045 N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine CAS No. 38361-92-1](/img/structure/B14663045.png)
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine is a complex organic compound with a molecular formula of C8H22N4. This compound is characterized by the presence of multiple amine groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in the synthesis of other complex molecules and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine typically involves the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield amides or nitriles, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N2-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine involves its interaction with various molecular targets, including enzymes and metal ions. The compound can form stable complexes with metal ions, which can inhibit or activate specific enzymatic pathways. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the dimethyl groups.
Triethylenetetramine: Contains an additional ethylene group.
Ethylenediamine: A simpler compound with only two amine groups.
Uniqueness
N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine is unique due to its multiple amine groups and the presence of dimethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
38361-92-1 |
|---|---|
Fórmula molecular |
C8H22N4 |
Peso molecular |
174.29 g/mol |
Nombre IUPAC |
N'-[2-[2-(dimethylamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-12(2)8-7-11-6-5-10-4-3-9/h10-11H,3-9H2,1-2H3 |
Clave InChI |
LWJQXXZIHDQCPT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


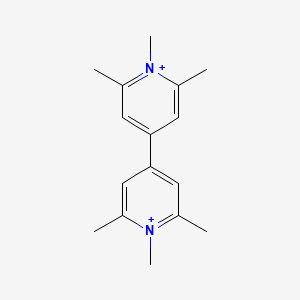
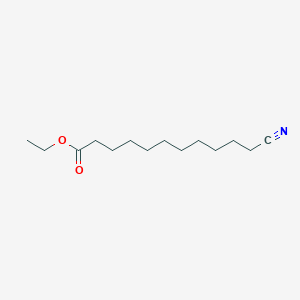
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
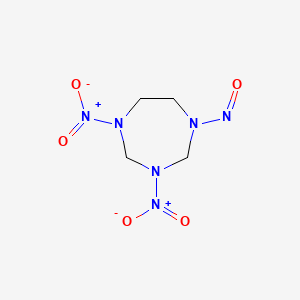
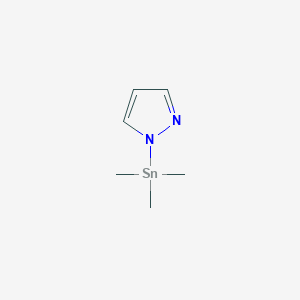
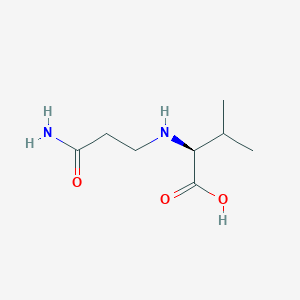
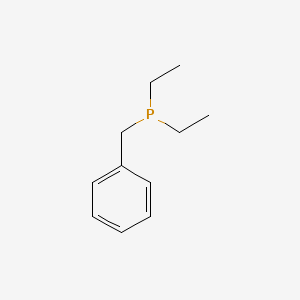
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
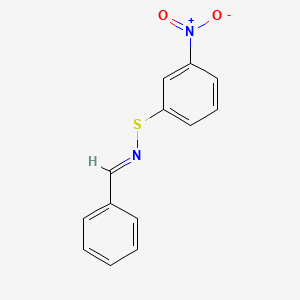
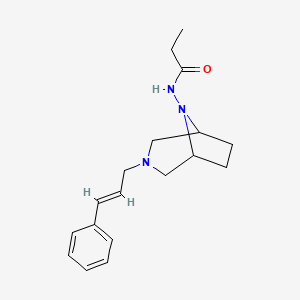
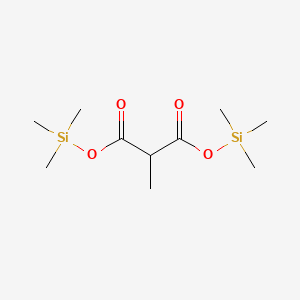
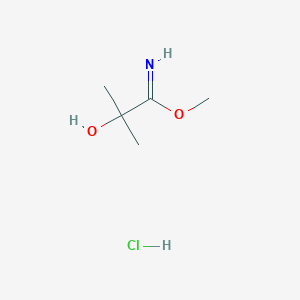
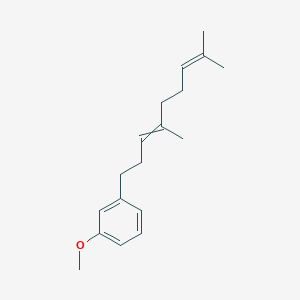
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
